molecular formula C12H20ClN5 B12217993 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12217993
M. Wt: 269.77 g/mol
InChI Key: IMAVCDJSGSYVGX-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Alternative Designations

The compound 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for heterocyclic organic compounds. The name reflects its structure:

  • 1-(1-Methyl-1H-pyrazol-3-yl) : A pyrazole ring substituted with a methyl group at the 1-position (nitrogen atom) and a methanamine group at the 3-position.
  • N-[(1-Propyl-1H-pyrazol-4-yl)methyl] : A second pyrazole ring substituted with a propyl group at the 1-position (nitrogen atom) and a methylene group (-CH2-) at the 4-position, which connects to the methanamine nitrogen.

Alternative designations include AKOS030251517 (from PubChem) and EVT-12356120 (from EvitaChem). These identifiers are used in chemical databases and commercial catalogs to streamline referencing. The compound is also described as a bis-pyrazolylmethanamine derivative , emphasizing its two pyrazole moieties linked via a methanamine bridge.

Property Value Source
IUPAC Name This compound Systematic derivation
Common Synonyms AKOS030251517, EVT-12356120
Chemical Class Bis-pyrazolylmethanamine

Molecular Formula and Weight Analysis

The molecular formula of this compound is C12H20N5 , determined by summing the constituent atoms:

  • 12 Carbon atoms : From the two pyrazole rings (3 carbons each), methyl/propyl substituents, and methanamine linker.
  • 20 Hydrogen atoms : Distributed across the rings, substituents, and linker.
  • 5 Nitrogen atoms : Two from each pyrazole ring and one from the methanamine group.

The molecular weight is 234.33 g/mol , calculated as:
$$
(12 \times 12.01) + (20 \times 1.01) + (5 \times 14.01) = 234.33 \, \text{g/mol}.
$$

This aligns with structurally similar compounds, such as N-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-3-amine (C12H19N5, 233.31 g/mol), differing by one hydrogen atom due to substituent positioning.

Property Value Source
Molecular Formula C12H20N5 Calculated
Molecular Weight 234.33 g/mol Calculated
Related Compounds C12H19N5 (233.31 g/mol)

Isomeric Considerations and Tautomerism in Pyrazole Systems

Pyrazole rings exhibit tautomerism , where hydrogen atoms shift between adjacent nitrogen atoms (N1 and N2). However, in this compound, tautomerism is restricted due to:

  • Substitution at N1 : The methyl and propyl groups at the 1-position of both pyrazole rings lock the hydrogen at N1, preventing tautomeric shifts.
  • Fixed Bonding : The methanamine linker creates a rigid structure, further stabilizing the tautomeric form.

Geometric isomerism is absent due to the absence of double bonds or chiral centers. However, conformational isomerism arises from rotation around the C-N bond in the methanamine linker, though these conformers are interconvertible at room temperature.

Structural Feature Impact on Isomerism Source
N1 Substitution Suppresses tautomerism
Methanamine Linker Allows conformational isomerism

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-3-5-17-10-11(8-14-17)7-13-9-12-4-6-16(2)15-12;/h4,6,8,10,13H,3,5,7,9H2,1-2H3;1H

InChI Key

IMAVCDJSGSYVGX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazole Derivatives

The foundational step involves synthesizing substituted pyrazole precursors. 1-Methyl-1H-pyrazol-3-amine and 1-propyl-1H-pyrazole-4-carbaldehyde are typically prepared via nucleophilic substitution.

Procedure :

  • 1-Methyl-1H-pyrazol-3-amine : Pyrazole is treated with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours, achieving 85% yield.
  • 1-Propyl-1H-pyrazole-4-carbaldehyde : Propyl bromide reacts with pyrazole-4-carbaldehyde in the presence of potassium carbonate (K₂CO₃) in acetone under reflux (78°C), yielding 78% product.
Precursor Reagents Conditions Yield
1-Methyl-1H-pyrazol-3-amine Methyl iodide, DMF 60°C, 12 hr 85%
1-Propyl-1H-pyrazole-4-carbaldehyde Propyl bromide, K₂CO₃ Reflux, 6 hr 78%

Reductive Amination

The methanamine bridge is formed via reductive amination between the aldehyde and amine groups.

Procedure :

  • Imine Formation : 1-Propyl-1H-pyrazole-4-carbaldehyde and 1-methyl-1H-pyrazol-3-amine react in methanol with acetic acid (catalyst) at 25°C for 4 hours.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) is added at 0°C, and the mixture is stirred for 12 hours. The reaction achieves 72% yield after purification via silica gel chromatography.
Step Reagents Conditions Yield
Imine Formation Acetic acid, MeOH 25°C, 4 hr 89%
Reduction NaBH₃CN 0°C → 25°C, 12 hr 72%

Coupling Reactions

Alternative routes employ palladium-catalyzed cross-coupling to connect pyrazole units.

Procedure :

  • Buchwald-Hartwig Amination : Using Pd(OAc)₂ and Xantphos as a ligand, the reaction proceeds in toluene at 110°C for 24 hours, yielding 68%.
Catalyst System Ligand Solvent Temperature Yield
Pd(OAc)₂ (5 mol%) Xantphos Toluene 110°C 68%

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates, while methanol optimizes reductive amination.

Reaction Optimal Solvent Dielectric Constant Rate Increase vs. THF
Alkylation DMF 36.7 3.2×
Reductive Amination Methanol 32.7 1.8×

Catalysts

  • Palladium Complexes : Pd(OAc)₂ with biphenyl ligands accelerates coupling (TOF = 12 h⁻¹).
  • Acid Catalysts : Acetic acid (5 mol%) reduces imine formation time by 40%.

Temperature and Time

  • Alkylation : Elevated temperatures (>60°C) risk N-alkylation byproducts.
  • Reductive Amination : Prolonged stirring (>24 hr) at 25°C diminishes yield due to borane decomposition.

Industrial-Scale Production

Continuous flow reactors (CFRs) address batch process limitations:

Parameter Batch Process CFR Improvement
Cycle Time 48 hr 6 hr
Yield 68% 82% +14%
Solvent Consumption 12 L/kg 4 L/kg -67%

CFRs employ microfluidic channels (500 µm diameter) and real-time HPLC monitoring to maintain purity >98%.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 4.25 (s, 2H, CH₂NH), 3.90 (s, 3H, N-CH₃), 2.60 (t, 2H, CH₂CH₂CH₃).
  • ESI-MS : m/z 284.2 [M+H]⁺ (calc. 284.19).

Purity Assessment

Reverse-phase HPLC (C18 column, ACN/H₂O gradient) confirms purity ≥99% with tᵣ = 8.2 min.

Challenges and Solutions

Regioselectivity in Alkylation

Challenge : Competing N1 vs. N2 alkylation in pyrazoles.
Solution : Bulky bases (e.g., DBU) favor N1 substitution by kinetic control.

Chemical Reactions Analysis

1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Pyrazole derivatives have been investigated for their potential anticancer properties. Research indicates that certain pyrazole compounds can inhibit tumor growth by targeting specific cancer cell pathways. For instance, compounds structurally similar to 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine have shown promise in inhibiting cell proliferation in various cancer types, including breast and lung cancers .
  • Anti-inflammatory Effects
    • Studies have demonstrated that pyrazole derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process. This application is particularly relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional options .
  • Neuroprotective Properties
    • Recent investigations into neurodegenerative diseases like Alzheimer's have highlighted the neuroprotective effects of pyrazole compounds. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, potentially leading to new therapeutic strategies for neuroprotection .

Agricultural Applications

  • Insecticidal Activity
    • The compound has been evaluated for its insecticidal properties against pests such as Aphis fabae. In laboratory settings, certain pyrazole derivatives demonstrated significant mortality rates at low concentrations, indicating their potential as effective insecticides . This application is crucial for developing environmentally friendly pest control agents.
  • Herbicide Development
    • Pyrazole derivatives are also being explored as herbicides due to their ability to inhibit specific biochemical pathways in plants. Research has shown that these compounds can selectively target weeds without harming crops, thereby enhancing agricultural productivity while reducing chemical runoff into the environment .

Material Science Applications

  • Polymer Chemistry
    • The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
  • Catalysis
    • Pyrazole-based compounds have shown catalytic activity in various organic reactions, including cross-coupling reactions and cycloadditions. Their ability to stabilize transition states makes them valuable in designing efficient catalytic systems for synthetic chemistry .

Data Tables

Application AreaSpecific UseObserved EffectsReference
Medicinal ChemistryAnticancerInhibition of tumor growth
Anti-inflammatoryReduced inflammation via cyclooxygenase inhibition
NeuroprotectiveMitigation of oxidative stress
AgricultureInsecticidalHigh mortality rates against Aphis fabae
HerbicideSelective weed control
Material SciencePolymer ChemistryEnhanced thermal stability
CatalysisStabilization of transition states

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated a series of pyrazole derivatives, including those similar to this compound. The results showed that these compounds inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Case Study 2: Insecticidal Efficacy

In a controlled laboratory experiment, a novel pyrazole derivative was tested against Aphis fabae. The compound demonstrated an 85% mortality rate at a concentration of 12.5 mg/L after 48 hours, suggesting its potential as a viable alternative to conventional insecticides.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine, we analyze structurally analogous methanamine derivatives:

Table 1: Structural and Functional Comparison of Pyrazole-Based Methanamine Derivatives

Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Biological/Physical Data Source (Evidence ID)
This compound 3-yl (Me), 4-yl (Pr) 269.77 Hydrophobic propyl group enhances lipophilicity
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine 4-yl (Ph) 187.24 Aromatic phenyl group improves receptor binding
(1-Isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine 4-yl (iPr), 3-yl (Me) 269.77 Branched isopropyl may hinder metabolic clearance
(1-Methyl-1H-pyrazol-3-yl)methanamine (Intermediate in ) 3-yl (Me) 137.18 Lower molecular weight; used in kinase inhibitors
N-[(1-Methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxamide (27e in ) 3-yl (Me) + piperidine carboxamide ~450 (estimated) 18% yield; antiviral activity against alphaviruses

Key Findings

Aromatic substituents (e.g., phenyl in ) improve target affinity but may reduce solubility .

Synthetic Accessibility :

  • Compounds with bulky substituents (e.g., isopropyl in ) often exhibit lower synthetic yields due to steric hindrance during coupling reactions .
  • In , the use of pyridinyl ethylamine (27g) achieved an 80% yield, highlighting the importance of amine nucleophile reactivity in synthesis .

Structural-Activity Relationships (SAR) :

  • Positional isomerism : Pyrazole-3-yl vs. 4-yl substitution (e.g., , compounds 13av vs. 13aw) alters binding modes in kinase inhibitors. The 3-yl position is more favorable for hydrogen bonding .
  • Chain length : Propyl (C₃) substituents () balance hydrophobicity and metabolic stability better than longer alkyl chains .

Safety and Toxicity :

  • Methanamine derivatives with N-methyl groups (e.g., ) show moderate acute toxicity (H302, H315), necessitating careful handling .

Biological Activity

The compound 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. The structural features of pyrazole compounds contribute significantly to their pharmacological properties, making them valuable in medicinal chemistry.

The molecular formula of the compound is C13H18N4C_{13}H_{18}N_4 with a molecular weight of 234.31 g/mol. The compound features two pyrazole rings, which are known to enhance biological activity through various mechanisms, including anti-inflammatory, antimicrobial, and anticancer effects.

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their biological activities. The following sections summarize key findings from recent research regarding the biological activity of the compound .

1. Antimicrobial Activity

Pyrazole derivatives exhibit significant antimicrobial properties. A study reported that certain pyrazole compounds showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring enhances this activity, suggesting that the structure of this compound could be optimized for better efficacy against microbial pathogens .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related compound demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating that modifications in the pyrazole structure can lead to significant anti-inflammatory effects .

3. Anticancer Activity

Pyrazole derivatives have also been explored for their anticancer properties. Research has shown that certain compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, a study highlighted that pyrazole-based compounds exhibited IC50 values comparable to established anticancer drugs, suggesting that this compound might possess similar capabilities .

Case Studies

Several case studies illustrate the biological activities of pyrazole derivatives:

Study Activity Findings
Selvam et al. (2014)Anti-inflammatoryCompounds showed significant inhibition of TNF-α and IL-6 at low concentrations .
Burguete et al. (2020)AntimicrobialCertain derivatives demonstrated effective antibacterial activity against E. coli and S. aureus .
Tewari et al. (2020)AnticancerPyrazole derivatives exhibited strong antiproliferative effects on cancer cell lines with low IC50 values .

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